molecular formula C14H10ClN3O B2763127 2-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide CAS No. 2034265-95-5

2-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide

Cat. No. B2763127
CAS RN: 2034265-95-5
M. Wt: 271.7
InChI Key: KGVLJWDOXGGXNG-UHFFFAOYSA-N
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Description

“2-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide” is a compound with the molecular formula C14H10ClN3O . It belongs to the class of organic compounds known as phenylpyrazoles . These compounds have a high impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which includes “2-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide”, has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The structural motif of pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .


Physical And Chemical Properties Analysis

The average mass of “2-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide” is 271.702 Da and the monoisotopic mass is 271.051239 Da .

Scientific Research Applications

Fluorescent Molecules

Pyrazolo[1,5-a]pyrimidines, a family of compounds to which 2-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide belongs, have been identified as strategic compounds for optical applications . They have simpler and greener synthetic methodology and tunable photophysical properties . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Solid-State Emitters

Compounds in this family allow good solid-state emission intensities . This means they can be used in the design of solid-state emitters, which have applications in various fields, including optoelectronics and sensor technology .

Anti-Tubercular Agents

Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which are structurally similar to 2-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide, have been synthesized and evaluated for their anti-tubercular activity . They exhibited significant activity against Mycobacterium tuberculosis H37Ra .

Cytotoxicity Studies

The most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells . The results indicate that the compounds are non-toxic to human cells . This makes them potential candidates for further development in medical applications .

Photobleaching Performance

After continuous excitation at 365 nm with a xenon lamp at different times, the normalized fluorescence intensities of dyes in this family decreased by 89–94% . This is a very good photobleaching performance when compared with those obtained for the commercial probes .

Molecular Interactions

The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development . This suggests potential applications in drug design and discovery .

Future Directions

The future directions for “2-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide” and similar compounds lie in their potential applications in medicinal chemistry and material science . Their significant photophysical properties and high impact in medicinal chemistry make them a promising area for future research .

properties

IUPAC Name

2-chloro-N-pyrazolo[1,5-a]pyridin-5-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O/c15-13-4-2-1-3-12(13)14(19)17-10-6-8-18-11(9-10)5-7-16-18/h1-9H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVLJWDOXGGXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=CC=NN3C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide

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